molecular formula C29H36N6O6S B1682758 Tetragastrin CAS No. 1947-37-1

Tetragastrin

Katalognummer B1682758
CAS-Nummer: 1947-37-1
Molekulargewicht: 596.7 g/mol
InChI-Schlüssel: RGYLYUZOGHTBRF-BIHRQFPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetragastrin is a tetrapeptide composed of L-tryptophan, L-methionine, L-aspartic acid, and L-phenylalaninamide residues joined in sequence . It has a role as an anxiogenic and a human metabolite .


Synthesis Analysis

To improve the intestinal absorption of Tetragastrin (TG), lipophilic derivatives of TG were synthesized by acylation of its N-terminal amino group with acetic acid, caproic acid, and lauric acid . The purified TG derivatives, acetyl-tetragastrin (Ac-TG), caproyl-tetragastrin (Cap-TG), and lauroyl-tetragastrin (Lau-TG), were confirmed to be more lipophilic than the parent TG .


Molecular Structure Analysis

The molecular structure of Tetragastrin was analyzed using the Monte-Carlo Simulation .


Chemical Reactions Analysis

Tetragastrin is a tetrapeptide composed of L-tryptophan, L-methione, L-aspartic acid, and L-phenylalaninamide residues joined in sequence . It is a tetrapeptide and a peptidyl amide .


Physical And Chemical Properties Analysis

Tetragastrin has a molecular weight of 596.7 g/mol . It is a tetrapeptide and a peptidyl amide . It is a natural product found in Bos taurus .

Wissenschaftliche Forschungsanwendungen

Development of Lipophilic Derivatives

In order to improve the intestinal absorption of Tetragastrin (TG), scientists have synthesized lipophilic derivatives of TG by acylation of its N-terminal amino group with acetic acid, caproic acid, and lauric acid . This modification has been found to make TG more lipophilic, improving its absorption from the large intestines .

Enhancing Gastric Acid Secretion

The lipophilic derivatives of Tetragastrin, such as acetyl-tetragastrin (Ac-TG), caproyl-tetragastrin (Cap-TG), and lauroyl-tetragastrin (Lau-TG), have been found to stimulate gastric acid secretion more effectively than native TG . This makes them potentially useful in the treatment of conditions related to gastric acid secretion.

Intestinal Permeability Studies

Tetragastrin and its derivatives have been used in studies examining intestinal permeability. For instance, the permeability characteristics of acetyl-TG (C2-TG), butyryl-TG (C4-TG) and caproyl-TG (C6-TG) were examined using Caco-2 monolayers . These studies help in understanding the absorption of drugs in the intestines.

Protease Resistance

Acylation of Tetragastrin has been found to make it resistant to intestinal proteases . This property can be useful in the development of peptide drugs that need to be protected from degradation in the gastrointestinal tract.

Drug Absorption Enhancement

Tetragastrin and its derivatives have been found to enhance the absorption of drugs, including themselves, across Caco-2 monolayers . This property can be exploited in the design of drug delivery systems to improve the bioavailability of orally administered drugs.

Molecular Conformation Studies

Tetragastrin has been used in studies examining molecular conformation in aqueous solutions . These studies can provide insights into the behavior of peptides in biological systems.

Zukünftige Richtungen

Therapeutic peptides like Tetragastrin have made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . This suggests that there is potential for future developments in therapeutic peptides, including Tetragastrin .

Wirkmechanismus

Target of Action

Tetragastrin, also known as Cholecystokinin tetrapeptide (CCK-4), is a peptide fragment derived from the larger peptide hormone cholecystokinin . It primarily acts on the Cholecystokinin (CCK-4) receptors . These receptors are predominantly found in the gastrointestinal system and the central nervous system .

Mode of Action

Tetragastrin interacts with its target, the CCK-4 receptors, to stimulate various physiological responses. It enhances the amplitude of spontaneous contractions in a dose-dependent manner in the smooth muscles of the human stomach . At high concentrations, it can evoke contracture . The membrane depolarization and enhanced amplitude of contraction induced by tetragastrin are partially mediated via cholinergic neurons .

Biochemical Pathways

The effects of tetragastrin on the membrane depolarization and plateau potential are closely related to sodium [Na] and calcium [Ca] respectively . The prolonged plateau potential of the slow wave results in an increase in the amplitude of contractions . This indicates that tetragastrin affects the biochemical pathways involving sodium and calcium ions in the smooth muscle cells of the stomach.

Pharmacokinetics

The pharmacokinetics of tetragastrin involves its absorption, distribution, metabolism, and excretion (ADME). To improve the intestinal absorption of tetragastrin, lipophilic derivatives of tetragastrin have been synthesized . These derivatives showed more lipophilicity than the parent tetragastrin and resulted in stronger stimulation of gastric acid secretion after intravenous administration .

Result of Action

The primary result of tetragastrin’s action is the stimulation of gastric secretion . It enhances the amplitude of spontaneous contractions in the smooth muscles of the human stomach . This leads to an increase in gastric acid secretion, which plays a crucial role in digestion .

Action Environment

The action of tetragastrin can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect its action. Secretin, a hormone involved in the regulation of gastric acid secretion, can suppress the generation of the slow wave and partially reduce the depolarization, the wave frequency, and the plateau phase when these had been increased by pretreatment with tetragastrin .

Eigenschaften

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O6S/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37)/t20-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYLYUZOGHTBRF-BIHRQFPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027522
Record name L-Triptophyl-L-methyionyl-L-alpha-aspartyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetragastrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tetragastrin

CAS RN

1947-37-1
Record name Tetragastrin [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001947371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Triptophyl-L-methyionyl-L-alpha-aspartyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAGASTRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OL293AV80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tetragastrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetragastrin
Reactant of Route 2
Tetragastrin
Reactant of Route 3
Tetragastrin
Reactant of Route 4
Tetragastrin
Reactant of Route 5
Tetragastrin
Reactant of Route 6
Tetragastrin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.